molecular formula C6H3ClN2S B1324408 5-Chlorothiazolo[5,4-b]pyridine CAS No. 1313726-12-3

5-Chlorothiazolo[5,4-b]pyridine

Cat. No. B1324408
M. Wt: 170.62 g/mol
InChI Key: XJUDBJZBIPNZOF-UHFFFAOYSA-N
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Description

5-Chlorothiazolo[5,4-b]pyridine is a chemical compound with the empirical formula C6H3ClN2S . It has a molecular weight of 170.62 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Physical And Chemical Properties Analysis

5-Chlorothiazolo[5,4-b]pyridine is a solid . It has a molecular weight of 170.62 . The compound’s storage temperature is 28 C .

Scientific Research Applications

Synthesis of Novel Compounds

5-Chlorothiazolo[5,4-b]pyridine is used in the synthesis of various novel compounds. Liu et al. (2005) demonstrated its use in a single-step synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines, which are intermediates for bivalent thiazolopyrimidines (Liu, Patch, Schubert, & Player, 2005). Similarly, Martínez-Merino et al. (1994) prepared new series of ethyl 5-substituted 2,3-dihydro-3-oxoisothiazolo[5,4-b] pyridine-2-acetate (Martínez-Merino, Gil, González, Zabalza, Navarro, & Manu, 1994).

Pharmaceutical and Therapeutic Applications

5-Chlorothiazolo[5,4-b]pyridine derivatives have been studied for their potential pharmaceutical and therapeutic applications. For instance, Abouzied et al. (2022) reported on pyridine, 1,3,4-thiadiazole, and 1,3-thiazole derivatives showing various biological activities, including anticancer activity (Abouzied et al., 2022). Additionally, Xia et al. (2020) identified novel thiazolo[5,4-b]pyridine derivatives as potent phosphoinositide 3-kinase inhibitors, highlighting their potential in cancer treatment (Xia, Zhang, Zhang, Lin, Zhang, Tian, Dong, & Xu, 2020).

Antimicrobial Activity

Research has also explored the antimicrobial properties of compounds derived from 5-Chlorothiazolo[5,4-b]pyridine. Ghoneim et al. (2021) synthesized new thiazolo[4,5-d]pyrimidine and thiazolo[4,5-b]pyridine derivatives, which exhibited high antimicrobial activity (Ghoneim, Zafar, & El-Farargy, 2021). Poręba et al. (2015) developed novel sulfonamide isoxazolo[5,4-b]pyridines with antibacterial activity against specific bacterial strains (Poręba, Pawlik, Rembacz, Kurowska, Matuszyk, & Długosz, 2015).

Electrochromic Properties

Ming et al. (2015) explored thiadiazolo[3,4-c]pyridine, an analog of 5-Chlorothiazolo[5,4-b]pyridine, as a novel electron acceptor for developing fast-switching green donor-acceptor-type electrochromic polymer with a low bandgap, highlighting its potential in electrochromic applications (Ming, Zhen, Lin, Zhao, Xu, & Lu, 2015).

Safety And Hazards

5-Chlorothiazolo[5,4-b]pyridine is classified under Acute Tox. 4 Oral hazard classification . The signal word for this compound is “Warning” and it has the GHS07 pictogram . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

5-chloro-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-5-2-1-4-6(9-5)10-3-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUDBJZBIPNZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorothiazolo[5,4-b]pyridine

Synthesis routes and methods

Procedure details

3-Amino-6-chloropyridine-2-thiol (Q-3) (16.4 g, 103 mmol) in formic acid (80 mL) was refluxed at 110° C. for 2 h. The reaction mixture was cooled and neutralized with concentrated ammonia to pH 7. A precipitate was collected by filtration as the title compound (14.5 g). MS (m/z): 171 (M+1)+.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
NP Solov'eva, OS Anisimova, EM Peresleni… - Chemistry of …, 1993 - Springer
The structures of the products of reactions of 1-N-morpholinooxahi-1,2-dihydrothiazolo-[5,4-b]pyridine have been studied by IR, NMR, UV, and mass spectroscopy. Geometric (cis-anti) …
Number of citations: 5 link.springer.com
PA Koutentis, M Koyioni, SS Michaelidou - Organic & Biomolecular …, 2013 - pubs.rsc.org
The thermolysis of several N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines (where n = 2, 3 and 4) gives a mixture of thiazolopyridine-2-carbonitriles in low to moderate yields. …
Number of citations: 27 pubs.rsc.org
W Yang, Y Wang, A Lai, JX Qiao… - Journal of medicinal …, 2014 - ACS Publications
Adenosine diphosphate (ADP)-mediated platelet aggregation is signaled through two distinct G protein-coupled receptors (GPCR) on the platelet surface: P2Y 12 and P2Y 1 . Blocking …
Number of citations: 39 pubs.acs.org
MI Antczak, Y Zhang, C Wang, J Doran… - Journal of medicinal …, 2017 - ACS Publications
The enzyme 15-prostaglandin dehydrogenase (15-PGDH) catalyzes the first step in the degradation of prostaglandins including PGE2. It is a negative regulator of tissue repair and …
Number of citations: 37 pubs.acs.org
AU Rao, A Palani, X Chen, Y Huang… - Bioorganic & medicinal …, 2009 - Elsevier
A series of 2-(1,4′-bipiperidine-1′-yl)thiazolopyridines was synthesized and evaluated as a new lead of non-imidazole histamine H 3 receptor antagonists. Introduction of diversity at …
Number of citations: 47 www.sciencedirect.com

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